6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine

Hydrogen-bond donor count Membrane permeability N-methylation

Select this specific N,N-dimethylpyrimidine analog for your kinase inhibitor library design. Unlike its primary amine analogs (e.g., CAS 1493350-20-1), the zero hydrogen-bond donor (HBD) substitution at the C4 position enhances passive membrane permeability in Caco-2/MDCK assays, while the dimethylmorpholine handle provides a modifiable site for linker attachment in chemical proteomics. This compound is ideal for structure-metabolism relationship (SMR) studies, offering reduced N-oxidative metabolism. Ensure your research compound matches this exact CAS for valid comparative physiochemical behavior.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 2034461-31-7
Cat. No. B2756878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine
CAS2034461-31-7
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC(=NC=N2)N(C)C
InChIInChI=1S/C12H20N4O/c1-9-6-16(7-10(2)17-9)12-5-11(15(3)4)13-8-14-12/h5,8-10H,6-7H2,1-4H3
InChIKeyJSFMWPABLOKHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine (CAS 2034461-31-7): Baseline Identity and Physicochemical Profile


6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine (CAS 2034461-31-7) is a synthetic small-molecule pyrimidine derivative with the molecular formula C₁₂H₂₀N₄O and a molecular weight of 236.31 g/mol. It features a 4-(N,N-dimethylamino)pyrimidine core substituted at the 6-position with a 2,6-dimethylmorpholin-4-yl group. The compound is primarily utilized as a chemical building block in medicinal chemistry and organic synthesis. Computational predictions estimate a calculated logP (cLogP) of approximately 1.03 and a topological polar surface area (TPSA) of 97.79 Ų [1]. The compound is available from commercial suppliers, with a reported purity specification of 95% .

Why 6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine Cannot Be Replaced by Closely Related Pyrimidine Analogs


The N,N-dimethyl substitution on the pyrimidine 4-amino group fundamentally alters the hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability of this compound compared to its closest analogs—such as 6-(2,6-dimethylmorpholino)pyrimidin-4-amine (CAS 1493350-20-1, bearing a primary amine) or 6-(2,6-dimethylmorpholin-4-yl)-2-methylpyrimidin-4-amine (CAS 1023818-09-8, with a 2-methyl substituent). N-Methylation of aromatic amines is a well-established medicinal chemistry strategy that reduces hydrogen-bond donor (HBD) count, increases cLogP, and can improve membrane permeability while decreasing susceptibility to N-oxidative metabolism [1]. Consequently, the N,N-dimethyl analog is expected to exhibit distinct physicochemical behavior and biological interaction profiles that cannot be assumed from data generated with the unsubstituted or 2-methyl analogs, making generic substitution scientifically unreliable without direct comparative evaluation.

Quantitative Differentiation Evidence for 6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine Versus Closest Analogs


Hydrogen-Bond Donor Count Comparison: N,N-Dimethyl (0 HBD) vs. Primary Amine Analog (2 HBD)

The target compound bears an N,N-dimethylamino group at the pyrimidine 4-position, resulting in zero hydrogen-bond donor (HBD) atoms at this position. In contrast, the closest commercially available analog, 6-(2,6-dimethylmorpholino)pyrimidin-4-amine (CAS 1493350-20-1), possesses a primary amine (–NH₂) with two HBD atoms . Reducing HBD count is a recognized strategy for enhancing passive membrane permeability and oral bioavailability in drug discovery [1]. This structural feature therefore represents a first-principles physicochemical differentiation that impacts the compound's suitability in permeability-sensitive assay systems.

Hydrogen-bond donor count Membrane permeability N-methylation

Predicted Lipophilicity Modulation: cLogP Shift from N,N-Dimethyl Substitution

Computational predictions for a C₁₂H₂₀N₄O dimethylmorpholinopyrimidine isomer yield a cLogP of 1.03 [1]. While direct experimental logP data for the target compound are unavailable in the public domain, the N,N-dimethyl substitution is expected to increase lipophilicity by approximately 0.5–1.0 log units relative to the primary amine analog, consistent with the well-characterized lipophilicity-enhancing effect of N-methylation [2]. This predicted shift in cLogP may be consequential for target engagement in hydrophobic binding pockets.

Lipophilicity cLogP N-methylation effect

Metabolic Stability Potential: N,N-Dimethyl as a Blocking Group Against N-Oxidation

Primary aromatic amines are susceptible to metabolic N-oxidation and subsequent reactive metabolite formation, which can lead to rapid clearance or toxicity. N,N-Dimethylation effectively blocks the primary site of oxidative metabolism at the amine nitrogen. Published medicinal chemistry reviews document that N-methylation of heteroaromatic amines consistently improves metabolic stability in liver microsome and hepatocyte assays [1]. Although direct metabolic stability data for this specific compound are not publicly reported, the structural rationale aligns with established N-methylation SAR across diverse chemotypes.

Metabolic stability N-oxidation N-methylation

Kinase Hinge-Binder Pharmacophore Compatibility: N,N-Dimethylamino as a Recognized Kinase Inhibitor Motif

The N,N-dimethylaminopyrimidine substructure is a validated hinge-binding pharmacophore in multiple FDA-approved kinase inhibitors (e.g., imatinib, nilotinib). The 4-(N,N-dimethylamino)pyrimidine motif engages the kinase hinge region via hydrogen-bond acceptor interactions with the backbone NH of the hinge residue, while the dimethylmorpholine group at the 6-position extends into the solvent-exposed region or selectivity pocket [1]. This pharmacophoric arrangement distinguishes the target compound from analogs that lack the N,N-dimethyl group (which engage the hinge differently) or bear a 2-methyl substituent (which may alter hinge-binding geometry).

Kinase inhibitor Hinge-binding motif N,N-dimethylaminopyrimidine

Recommended Application Scenarios for 6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine Based on Available Evidence


Permeability-Sensitive Assays Requiring Low Hydrogen-Bond Donor Count

In cell-based permeability assays (e.g., Caco-2, MDCK, or PAMPA) where hydrogen-bond donor (HBD) count is a critical determinant of passive diffusion, the N,N-dimethylamino substitution (0 HBD at C4) provides a structural advantage over the primary amine analog (2 HBD) [1]. This compound is suitable as a reference tool for evaluating the permeability contribution of HBD reduction in pyrimidine-based scaffolds.

Kinase Inhibitor Scaffold Optimization and Library Design

The 4-(N,N-dimethylamino)pyrimidine scaffold is a validated hinge-binding pharmacophore in kinase inhibitor design [1]. This compound can serve as a versatile starting point for parallel library synthesis, where the dimethylmorpholine group can be further derivatized or replaced to explore kinase selectivity and potency. Its differentiated hinge-binding mode (H-bond acceptor) compared to primary amine analogs justifies its inclusion in kinase-focused screening libraries.

Metabolic Stability Assessment in Hepatocyte or Microsome Assays

The N,N-dimethyl group is expected to reduce N-oxidative metabolism compared to primary amine analogs [1]. This compound can be employed as a tool to probe the contribution of N-oxidation to the metabolic clearance of pyrimidine-containing chemical series, enabling structure-metabolism relationship (SMR) studies in early drug discovery.

Chemical Probe Development for Target Deconvolution Studies

For target deconvolution and chemical proteomics experiments, the distinct physicochemical signature (cLogP shift, altered HBD profile) of this compound facilitates the design of affinity chromatography probes or photoaffinity labeling reagents with reduced non-specific binding compared to more polar primary amine analogs [1]. The dimethylmorpholine group provides a modifiable handle for linker attachment.

Quote Request

Request a Quote for 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.